molecular formula C15H19N5O2 B6641345 N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide

Cat. No. B6641345
M. Wt: 301.34 g/mol
InChI Key: OOWIMFMQWDSBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide, also known as HCTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. Inflammation research has demonstrated that N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in regulating inflammation. In neurological disorders, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects
N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and increase apoptosis. In inflammation research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to increase neuronal survival, reduce oxidative stress, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has some limitations, including its limited availability and high cost.

Future Directions

There are several future directions for research on N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide. In cancer research, future studies could focus on the development of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide analogs with improved potency and selectivity. In inflammation research, future studies could investigate the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide as a therapeutic agent for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorders, future studies could explore the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future studies could investigate the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide as a tool for epigenetic research, given its ability to inhibit HDAC activity.
In conclusion, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide and its analogs for therapeutic use.

Synthesis Methods

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide can be synthesized using a multistep process. The first step involves the reaction of 4-(hydroxymethyl)cyclohexanone with 4-chlorobenzoyl chloride in the presence of a base to form 4-(hydroxymethyl)cyclohexyl 4-chlorobenzoate. This intermediate is then reacted with sodium azide to form 4-(azidomethyl)cyclohexyl 4-chlorobenzoate. The final step involves the reaction of this intermediate with 2-aminotetrazole to form N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide.

Scientific Research Applications

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide can reduce the production of inflammatory cytokines and attenuate inflammation. In neurological disorders, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-9-11-5-7-12(8-6-11)17-15(22)13-3-1-2-4-14(13)20-10-16-18-19-20/h1-4,10-12,21H,5-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWIMFMQWDSBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)C2=CC=CC=C2N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.